4-Allylaminocarbonylphenylboronic acid
Overview
Description
4-Allylaminocarbonylphenylboronic acid is a compound that belongs to the arylboronic acid family. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make them valuable intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Allylaminocarbonylphenylboronic acid, they do provide insights into the synthesis and applications of similar arylboronic acids, which can be extrapolated to understand the potential of 4-Allylaminocarbonylphenylboronic acid in various chemical contexts.
Synthesis Analysis
The synthesis of arylboronic acids typically involves multiple steps, including reduction, acylation, and hydrolysis reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved using 4-bromophenylacetic acid as the lead compound, followed by a three-step reaction process . The structure of the synthesized compound was confirmed by 1H NMR. This suggests that a similar approach could be used for synthesizing 4-Allylaminocarbonylphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions to introduce the allylaminocarbonyl functional group.
Molecular Structure Analysis
Arylboronic acids often participate in the formation of supramolecular assemblies due to their ability to form hydrogen bonds. For example, phenylboronic and 4-methoxyphenylboronic acids have been reported to form assemblies with 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethene through O–H⋯N hydrogen bonds between hetero N-atoms and the –B(OH)2 group . This indicates that 4-Allylaminocarbonylphenylboronic acid could also engage in similar hydrogen bonding interactions, potentially leading to the formation of novel supramolecular structures.
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in chemical reactions. For example, 4-iodophenylboronic acid has been shown to significantly enhance the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, suggesting its role as a catalyst or enhancer in biochemical assays . This property could be shared by 4-Allylaminocarbonylphenylboronic acid, making it a candidate for use in chemiluminescence-based detection methods or other enzymatic reactions where boronic acids can play a role.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Allylaminocarbonylphenylboronic acid are not detailed in the provided papers, the general characteristics of arylboronic acids can be inferred. These compounds are typically stable under ambient conditions and exhibit compatibility with a variety of functional groups. Their solubility in water and resistance to oxidation make them suitable for use in aqueous environments and under conditions where other reactive intermediates might degrade .
Scientific Research Applications
Boronic acids, including 4-Allylaminocarbonylphenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling, Protein Manipulation, and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
- Boronic acids have been used for electrophoresis of glycated molecules .
- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Therapeutics Development
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Chemical Biology and Supramolecular Chemistry
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Material Chemistry
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Sugar Sensing
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Detection of NADH and H2O2
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Detection of Ascorbic Acid
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Biomedical Applications
- Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications .
- These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
- They can also function as a diagnostic agent .
- Another noteworthy use of these conjugates has been in wound healing and tumor targeting .
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Sugar Sensor
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Detection of NADH and H2O2
-
Detection of Ascorbic Acid
-
Biomedical Applications
- Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications .
- These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
- They can also function as a diagnostic agent .
- Another noteworthy use of these conjugates has been in wound healing and tumor targeting .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRLQMDCATRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397580 | |
Record name | 4-Allylaminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylaminocarbonylphenylboronic acid | |
CAS RN |
850568-20-6 | |
Record name | 4-Allylaminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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